Praseodymium Oxide (Pr2O3) is a rare-earth oxide that has garnered significant attention in materials science and semiconductor technology. It is typically a green-yellow powder. [] Pr2O3 has emerged as a potential candidate for various applications, including gate dielectrics in transistors, charge trapping layers in memory devices, anodes in organic light-emitting diodes (OLEDs), and humidity sensors. [, , , , ]
Metalorganic Chemical Vapor Deposition (MOCVD): This method employs praseodymium tris-2,2,6,6-tetramethyl-3,5-heptandionate as the source material for depositing Pr2O3 films on Si(100) substrates. []
Wet Chemical Process: This technique involves using aqueous solutions of Pr(NO3)3 to prepare thin films of Pr2O3 on 4H-SiC(0001) surfaces. []
Molecular Beam Epitaxy (MBE): This method facilitates the epitaxial growth of crystalline Pr2O3 on Si (001) substrates. []
PEGylation: This method involves coating Pr2O3 nanoparticles with polyethylene glycol (PEG) to make them water-dispersible. []
High Dielectric Constant (k): Pr2O3 exhibits a dielectric constant ranging from 23 to 30, making it suitable for high-k dielectric applications. [, ]
Low Leakage Current Density: Pr2O3 demonstrates a low leakage current density, a crucial property for gate dielectric applications. A leakage current density of 8.8 × 10−8 A/cm2 at +1 V has been reported. []
Band Offset: Pr2O3 has a favorable band offset with silicon, which is essential for achieving good transistor performance. []
Gate Dielectrics for Transistors: Pr2O3 serves as a potential replacement for SiO2 as the gate dielectric in metal-oxide-semiconductor field-effect transistors (MOSFETs), enabling continued scaling down of device dimensions and improving performance. [, , ]
Charge Trapping Layers in Memory Devices: Pr2O3 is employed as a charge trapping layer in non-volatile memory devices, such as silicon-oxide-nitride-oxide-silicon (SONOS) type flash memory. [, ] The ability to trap charges allows for multiple storage levels within a single device, leading to higher storage densities (multi-bit storage).
Anodes in Organic Light-Emitting Diodes (OLEDs): Pr2O3 acts as an efficient hole-injection layer in OLEDs, enhancing their quantum efficiency, power efficiency, and lifespan. [, ]
Humidity Sensors: Pr2O3-based composites, such as those with polyaniline (PANI), have shown promise as humidity sensors due to their sensitivity to changes in relative humidity. []
Radioactive Therapeutics: Radioactive 142Pr2O3 has potential as a multifunctional therapeutic agent in cancer treatment, acting as both a radiotherapeutic agent and an autophagy-inducing agent upon decay to stable 142Nd2O3. []
Filter Glass: Pr2O3, when combined with cobalt oxide (CoO), can be used as a dopant in filter glass for eye protection, particularly in glassblowing applications. The addition of Pr2O3 and CoO allows the glass to absorb visible and infrared light, reducing transmittance and providing protection. []
Integration Challenges: Further research is needed to address the challenges associated with integrating Pr2O3 into existing semiconductor fabrication processes, particularly minimizing interfacial reactions and defect formation. []
Doping and Alloying: Exploring the effects of doping Pr2O3 with other elements could lead to enhanced material properties and improved device performance. []
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